molecular formula C12H11ClN2O2 B2980689 3-Amino-4-chloro-N-(2-furylmethyl)benzamide CAS No. 852839-94-2

3-Amino-4-chloro-N-(2-furylmethyl)benzamide

Cat. No.: B2980689
CAS No.: 852839-94-2
M. Wt: 250.68
InChI Key: RPJRPRMXOSCORN-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-furylmethyl)benzamide is a benzamide derivative with a furylmethyl substituent on the amide nitrogen and amino and chloro groups at the 3- and 4-positions of the benzamide ring, respectively. It is primarily used as a pharmaceutical intermediate in industrial and scientific research . The compound is synthesized via multi-step reactions, often starting from nitrobenzoic acid derivatives, as demonstrated in structurally similar compounds like 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, which is produced through condensation reactions under moderate conditions .

Properties

IUPAC Name

3-amino-4-chloro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-10-4-3-8(6-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJRPRMXOSCORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-(2-furylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid and 2-furylmethylamine.

    Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 3-amino-4-chlorobenzoic acid is then reacted with 2-furylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO({3})).

    Reducing Agents: Iron powder, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: 3-Amino-4-chlorobenzamide.

    Substitution Products: N-alkyl or N-acyl derivatives of this compound.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Investigated for potential use as a pharmaceutical agent due to its structural similarity to bioactive compounds.

    Biochemical Studies: Used in studies of enzyme inhibition and receptor binding.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(2-furylmethyl)benzamide depends on its application. In pharmacological contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The furan ring and amino group are likely involved in binding interactions with molecular targets, while the chloro substituent may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility.
  • Amino and acyl groups at the 2- or 3-positions (e.g., in CI-994) are critical for enzymatic inhibition, as seen in HDAC and PCAF HAT assays .

PCAF HAT Inhibition

Benzamide derivatives with 2-acylamino substituents exhibit notable PCAF HAT inhibitory activity:

  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): 79% inhibition at 100 µM, outperforming anacardic acid (68%) .

HDAC Inhibition

  • CI-994 : Inhibits HDAC-1/2 at IC₅₀ ~20 µM, inducing H3 hyperacetylation within 30 minutes in HCT-8 cells .
  • Target Compound: No direct evidence of HDAC inhibition exists, but the absence of an acetylamino group (compared to CI-994) likely limits this mechanism.

Physicochemical and Stability Profiles

  • Melting Points: 3-Amino-4-chloro-N-(1H-tetrazol-5-yl)benzamide: 268°C (decomposition) . 4-Chloro-N-(2-methoxyphenyl)benzamide: Crystallizes in monoclinic systems with weak intermolecular interactions .
  • Solubility : Electron-rich N-substituents (e.g., methoxy, furylmethyl) enhance solubility in polar solvents compared to halogenated analogues .

Biological Activity

3-Amino-4-chloro-N-(2-furylmethyl)benzamide, with the CAS number 852839-94-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group at the para position and a chloro substituent. The presence of a furylmethyl group enhances its biological activity. The molecular formula is C11H12ClN3OC_{11}H_{12}ClN_{3}O, and it has been studied for various pharmacological effects.

Biological Activity

Anticancer Properties

Research indicates that derivatives of benzamides, including this compound, exhibit significant anticancer properties. A study highlighted that similar compounds showed cytotoxic effects against leukemia cell lines, suggesting that the structural features of benzamides are crucial for their activity against cancer cells. For instance, related compounds have demonstrated IC50 values ranging from 0.96 µM to over 20 µM against various cancer cell lines, indicating potent anticancer effects depending on the structural modifications made to the core benzamide structure .

Mechanism of Action

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in cellular signaling pathways. Compounds with similar structures have been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    • A study on related compounds demonstrated their effectiveness against various leukemia cell lines, with some exhibiting IC50 values significantly lower than 10 µM, suggesting high potency .
    • Table 1 summarizes the IC50 values of several analogues against different cancer cell lines:
    CompoundCell LineIC50 (µM)
    4e (analogue of benzamide)NB40.96
    4e (analogue of benzamide)HL601.62
    4e (analogue of benzamide)MV4-111.90
    4e (analogue of benzamide)K5624.23
    3-Amino-4-chloro-N-(2-furylmethyl)VariousTBD
  • Inhibition Studies
    • In vitro studies have shown that similar compounds can inhibit tumor growth in xenograft models, emphasizing their potential as therapeutic agents in oncology .
    • The mechanism often involves apoptosis induction and cell cycle arrest at various phases.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial for any new compound before clinical application. Preliminary data suggest that modifications to the benzamide structure can influence toxicity profiles; thus, thorough pharmacokinetic studies are warranted.

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